molecular formula C67H108N18O28S4 B11932517 Plecanatide acetate

Plecanatide acetate

Cat. No.: B11932517
M. Wt: 1741.9 g/mol
InChI Key: NTDAGCOLNINBIG-DVBUSZEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plecanatide acetate is a synthetic peptide analog of uroguanylin, a naturally occurring human peptide. It is primarily used as a medication for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound functions as a guanylate cyclase-C agonist, which helps to regulate ion and fluid transport in the gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

Plecanatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide chain is elongated by coupling Fmoc-protected amino acids using activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS using automated peptide synthesizers. The process includes purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Plecanatide acetate undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Replacement of protecting groups during synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: TFA for deprotection of Fmoc groups.

Major Products Formed

The major product formed from these reactions is the fully assembled and correctly folded this compound peptide, which includes the formation of intramolecular disulfide bonds essential for its biological activity .

Scientific Research Applications

Plecanatide acetate has several scientific research applications:

Mechanism of Action

Plecanatide acetate exerts its effects by binding to and activating guanylate cyclase-C receptors on the luminal surface of intestinal epithelial cells. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting increase in intestinal fluid and accelerated transit helps to alleviate constipation symptoms .

Comparison with Similar Compounds

Plecanatide acetate is similar to other guanylate cyclase-C agonists, such as linaclotide. this compound is unique due to its structural similarity to uroguanylin, which allows it to mimic the natural pH-sensitive activity of this peptide. This pH-sensitive activity is believed to enhance its efficacy and safety profile compared to other compounds .

List of Similar Compounds

  • Linaclotide
  • Uroguanylin
  • Prucalopride (though it acts via a different mechanism)

This compound stands out due to its specific molecular structure and mechanism of action, making it a valuable therapeutic agent for gastrointestinal disorders .

Properties

Molecular Formula

C67H108N18O28S4

Molecular Weight

1741.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1

InChI Key

NTDAGCOLNINBIG-DVBUSZEGSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O

Origin of Product

United States

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